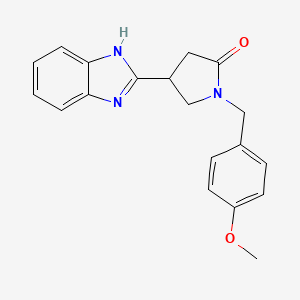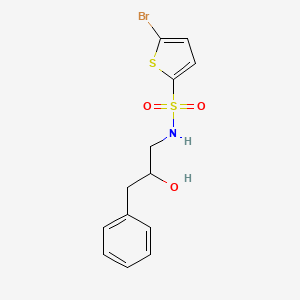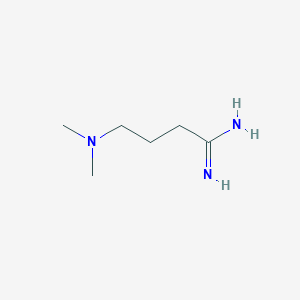![molecular formula C14H12N2O5S B2816311 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798677-45-8](/img/structure/B2816311.png)
3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxole, a carbonyl group, an azetidine ring, and a thiazolidine-2,4-dione .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole part of the molecule is a benzene ring fused with a 1,3-dioxole ring . The azetidine is a three-membered nitrogen-containing ring, and the thiazolidine-2,4-dione is a five-membered ring containing sulfur and two carbonyl groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 1,3-Benzodioxole is a colorless liquid with a density of 1.064 g/cm³ and a boiling point of 172–173 °C .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
- Antimicrobial Properties : A study focused on the synthesis of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives starting from thiazolidine-2,4-dione. These compounds were evaluated for their antibacterial and antifungal activities, showing potential against various microorganisms (Jat, Salvi, Talesara, & Joshi, 2006).
Microwave-Assisted Synthesis and Pharmacological Evaluation
- Rapid Synthesis and Bioactivity : Another study reported the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidine-2,4-diones and their pharmacological evaluation, particularly focusing on their antibacterial and antifungal activities (Mistry & Desai, 2006).
Bioactive Heteroaryl Thiazolidine-2,4-Diones
- Synthesis and Bioactivity : A novel approach for synthesizing heteroaryl thiazolidine-2,4-diones demonstrated potential antimicrobial activities against pathogens such as Staphylococcus aureus, Proteus vulgaris, and Candida albicans (Ibrahim, Abdel-Megid, & El-Gohary, 2011).
Anticancer and Antidiabetic Activities
- Antidiabetic and Renoprotective Activities : Research into benzazole, thiazolidinone, and azetidin-2-one derivatives linked to pyrazole moiety revealed compounds with significant antihyperglycemic and renoprotective activities, indicating their potential for therapeutic applications (Abeed, Youssef, & Hegazy, 2017).
Solvent-Free Synthesis and Activity Evaluation
- Improved Yields and Activity : Efforts to improve the yields of thiazolidinedione derivatives, considering their α-glucosidase inhibitory classification, were described, highlighting solvent-free conditions for enhanced production efficiency (Somayajulu, Hariharan, & Subhash, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c17-12-6-22-14(19)16(12)9-4-15(5-9)13(18)8-1-2-10-11(3-8)21-7-20-10/h1-3,9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKKDYNLJHGHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride](/img/structure/B2816231.png)
![3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2816232.png)




![(Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2816237.png)
![Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2816238.png)
![N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2816241.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2816244.png)

![3-(2-bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2816249.png)
![5-(1,1-Dioxothian-3-yl)-2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3,5-dihydroxycyclohex-2-en-1-one](/img/structure/B2816251.png)
